2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 2201872-58-2
VCID: VC4211743
InChI: InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11)
SMILES: C1CC(C1NC2=NC=CN=C2)O
Molecular Formula: C8H11N3O
Molecular Weight: 165.196

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol

CAS No.: 2201872-58-2

Cat. No.: VC4211743

Molecular Formula: C8H11N3O

Molecular Weight: 165.196

* For research use only. Not for human or veterinary use.

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol - 2201872-58-2

Specification

CAS No. 2201872-58-2
Molecular Formula C8H11N3O
Molecular Weight 165.196
IUPAC Name 2-(pyrazin-2-ylamino)cyclobutan-1-ol
Standard InChI InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11)
Standard InChI Key KZVUGOBIULXFGY-UHFFFAOYSA-N
SMILES C1CC(C1NC2=NC=CN=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol possesses a cyclobutane backbone substituted at the 1-position by a hydroxyl group and at the 2-position by a pyrazin-2-ylamino group. The cyclobutane ring introduces significant steric strain, which influences both reactivity and conformational dynamics . The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, contributes to hydrogen-bonding capabilities and π-π stacking interactions, critical for target binding.

Key Properties:

PropertyValue
IUPAC Name2-(pyrazin-2-ylamino)cyclobutan-1-ol
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.196 g/mol
CAS Registry Number2201872-58-2
SMILESC1CC(C1NC2=NC=CN=C2)O
InChI KeyKZVUGOBIULXFGY-UHFFFAOYSA-N

The compound’s three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals a puckered cyclobutane ring with the hydroxyl group adopting an equatorial position to minimize steric clashes.

Spectroscopic Profile

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.28 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.15 (dd, J = 2.4, 1.6 Hz, 1H, pyrazine-H), 7.92 (d, J = 1.6 Hz, 1H, pyrazine-H), 4.61 (br s, 1H, OH), 3.85–3.78 (m, 1H, cyclobutane-H), 2.55–2.48 (m, 2H, cyclobutane-H), 2.12–2.05 (m, 2H, cyclobutane-H) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 156.4 (pyrazine-C), 147.2 (pyrazine-C), 144.8 (pyrazine-C), 72.1 (cyclobutane-C-OH), 51.3 (cyclobutane-C-N), 34.2 (cyclobutane-CH₂), 28.7 (cyclobutane-CH₂) .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol typically involves a two-step protocol:

  • Cyclobutanone Functionalization: Cyclobutanone is treated with hydroxylamine hydrochloride to form cyclobutane oxime, followed by reduction to 1-aminocyclobutanol using sodium cyanoborohydride.

  • Pyrazine Coupling: The amine intermediate undergoes nucleophilic aromatic substitution with 2-chloropyrazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) to yield the final product.

Representative Reaction Scheme:

CyclobutanoneNH2OH\cdotpHClCyclobutane oximeNaBH3CN1-Aminocyclobutanol2-ChloropyrazineTarget Compound\text{Cyclobutanone} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Cyclobutane oxime} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-Aminocyclobutanol} \xrightarrow{\text{2-Chloropyrazine}} \text{Target Compound}

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal moderate activity:

OrganismMIC (µg/mL)Reference
S. aureus64
E. coli128

The pyrazine moiety likely disrupts bacterial folate biosynthesis by inhibiting dihydrofolate reductase (DHFR), a mechanism observed in related pyrazine derivatives . Molecular docking studies suggest the compound occupies the pterin-binding pocket of DHFR, forming hydrogen bonds with Asp27 and Leu28 residues .

Pharmacological and Toxicological Profile

ADMET Predictions

Computational models (SwissADME, ProTox-II) predict:

  • Absorption: High gastrointestinal absorption (82% bioavailability) due to moderate logP (1.2) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclobutane ring, generating inactive carboxylated metabolites .

  • Toxicity: Low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but potential hepatotoxicity due to reactive intermediate formation .

Formulation Challenges

The compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates prodrug strategies or nanoparticle encapsulation for intravenous delivery.

Comparative Analysis with Structural Analogs

Pyrazine Derivatives

Compared to 2-aminopyrazine, the cyclobutane substitution in 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol enhances:

  • Metabolic Stability: Reduced CYP2D6 clearance (t₁/₂ = 3.1 h vs. 1.8 h).

  • Target Affinity: 2.3-fold higher binding to S. aureus DHFR (Kd = 4.7 µM vs. 10.9 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator